2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol
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Overview
Description
2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and fluorophenol groups can participate in hydrophobic interactions and aromatic stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1R)-1-amino-2-methoxyethyl)-4-fluorophenol
- 2-((1R)-1-amino-2-methoxyethyl)-3-fluorophenol
- 2-((1R)-1-amino-2-methoxyethyl)-6-fluorophenol
Uniqueness
What sets 2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol apart from its similar compounds is the specific positioning of the fluorine atom on the phenol ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules, making it unique in its chemical and biological properties.
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-methoxyethyl]-5-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-13-5-8(11)7-3-2-6(10)4-9(7)12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
InChI Key |
SYBFXMZDBNUWEH-QMMMGPOBSA-N |
Isomeric SMILES |
COC[C@@H](C1=C(C=C(C=C1)F)O)N |
Canonical SMILES |
COCC(C1=C(C=C(C=C1)F)O)N |
Origin of Product |
United States |
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